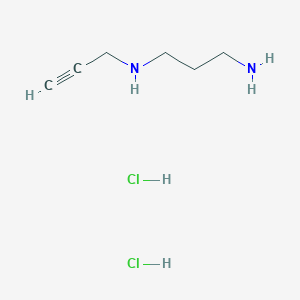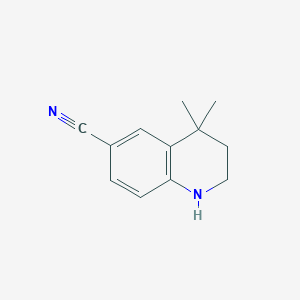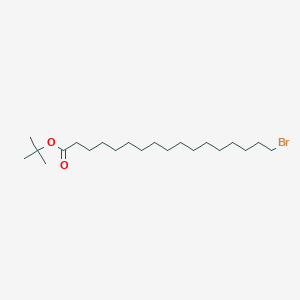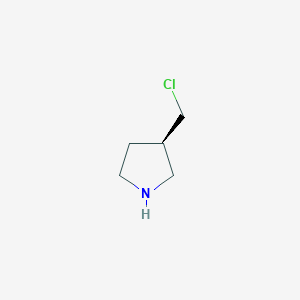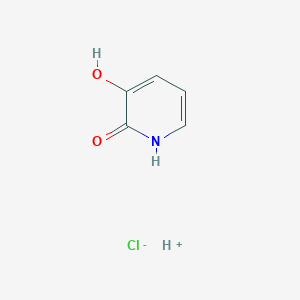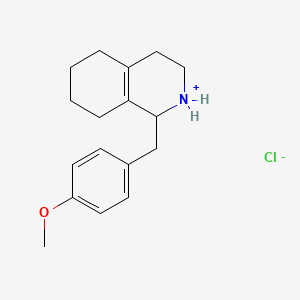
Einecs 274-471-8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 274-471-8, also known as 2,2’-oxybisethanol, is a chemical compound that is widely used in various industrial applications. It is a colorless, odorless, and hygroscopic liquid with the molecular formula C4H10O3. This compound is known for its versatility and is commonly used as a solvent, antifreeze, and in the production of various chemical intermediates.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2’-oxybisethanol can be synthesized through several methods. One common method involves the reaction of ethylene oxide with water under acidic or basic conditions. The reaction is typically carried out at elevated temperatures and pressures to ensure complete conversion of ethylene oxide to 2,2’-oxybisethanol.
Industrial Production Methods
In industrial settings, 2,2’-oxybisethanol is produced through the hydration of ethylene oxide. This process involves the use of a catalyst, such as sulfuric acid or a solid acid catalyst, to facilitate the reaction. The reaction is conducted in a continuous reactor system, where ethylene oxide and water are continuously fed into the reactor, and the product is continuously removed.
Chemical Reactions Analysis
Types of Reactions
2,2’-oxybisethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form glycolic acid and oxalic acid.
Reduction: It can be reduced to form ethylene glycol.
Substitution: It can undergo substitution reactions with halogens to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride. The reactions are typically carried out under anhydrous conditions.
Substitution: Halogenation reactions are typically carried out using halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Glycolic acid, oxalic acid
Reduction: Ethylene glycol
Substitution: Halogenated derivatives such as chloroethanol and bromoethanol
Scientific Research Applications
2,2’-oxybisethanol has a wide range of scientific research applications, including:
Chemistry: It is used as a solvent and reagent in various chemical reactions and synthesis processes.
Biology: It is used in the preparation of biological samples and as a cryoprotectant in cell and tissue preservation.
Medicine: It is used in the formulation of pharmaceutical products and as a solvent for drug delivery systems.
Industry: It is used in the production of antifreeze, hydraulic fluids, and as a component in the manufacture of resins and plastics.
Mechanism of Action
The mechanism of action of 2,2’-oxybisethanol involves its ability to interact with various molecular targets and pathways. As a solvent, it can dissolve a wide range of substances, facilitating chemical reactions and processes. In biological systems, it can penetrate cell membranes and interact with intracellular components, affecting cellular functions and processes.
Comparison with Similar Compounds
2,2’-oxybisethanol can be compared with other similar compounds, such as ethylene glycol and diethylene glycol. While all three compounds are used as solvents and antifreeze agents, 2,2’-oxybisethanol is unique in its ability to form hydrogen bonds, making it a more effective solvent for certain applications. Additionally, 2,2’-oxybisethanol has a higher boiling point and lower toxicity compared to ethylene glycol and diethylene glycol, making it a safer alternative for various industrial and research applications.
List of Similar Compounds
- Ethylene glycol
- Diethylene glycol
- Propylene glycol
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinolin-2-ium;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO.ClH/c1-19-15-8-6-13(7-9-15)12-17-16-5-3-2-4-14(16)10-11-18-17;/h6-9,17-18H,2-5,10-12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPOHPPSNWPXYNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2C3=C(CCCC3)CC[NH2+]2.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70234-85-4 |
Source


|
| Record name | Isoquinoline, 1,2,3,4,5,6,7,8-octahydro-1-[(4-methoxyphenyl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70234-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1)-1,2,3,4,5,6,7,8-Octahydro-1-(4-methoxybenzyl)isoquinolinium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070234854 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
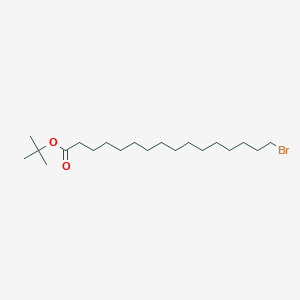

![2-(3-Chlorophenyl)-3-phenylimidazo[1,2-a]pyridine](/img/structure/B8095596.png)
![6,8-Dibromoimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B8095603.png)
